3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole
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Overview
Description
3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then subjected to cyclization using chlorinating agents such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as recrystallization or chromatography to remove impurities and ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole varies depending on its application. In biological systems, it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes essential for microbial growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(2-chlorobenzylsulfinyl)-1,2,4-thiadiazole
- 3-Chloro-5-(2-fluorobenzylsulfinyl)-1,2,4-thiadiazole
- 3-Chloro-5-(2-chloro-6-methylbenzylsulfinyl)-1,2,4-thiadiazole
Uniqueness
3-Chloro-5-(2-chloro-6-fluorobenzylsulfinyl)-1,2,4-thiadiazole stands out due to the presence of both chlorine and fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens imparts unique properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C9H5Cl2FN2OS2 |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-chloro-5-[(2-chloro-6-fluorophenyl)methylsulfinyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H5Cl2FN2OS2/c10-6-2-1-3-7(12)5(6)4-17(15)9-13-8(11)14-16-9/h1-3H,4H2 |
InChI Key |
ASYBDBPRDQMPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)C2=NC(=NS2)Cl)F |
Origin of Product |
United States |
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